N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide
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Overview
Description
N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide is a chemical compound known for its unique structure and properties It is a derivative of benzamide, featuring an anilino group and a bromonaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide (NBS). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound using NBS in acetonitrile can lead to the formation of brominated derivatives .
Scientific Research Applications
N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain bacterial growth pathways by regulating menaquinone biosynthesis and other essential proteins . Additionally, it can depolarize bacterial membranes and regulate siderophore biosynthesis and heme regulation, leading to bacterial killing through iron starvation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide include:
- N-(1,3,4-Oxadiazol-2-yl)benzamides
- N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine
Uniqueness
What sets this compound apart is its unique combination of an anilino group and a bromonaphthalene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, focusing on recent research findings, potential therapeutic applications, and comparative analysis with structurally related compounds.
Chemical Structure and Properties
This compound is characterized by its naphthalene core, which is substituted with an aniline group and a bromine atom. The presence of these functional groups enhances its reactivity and biological profile, making it a valuable scaffold in drug design.
Property | Description |
---|---|
Chemical Formula | C15H12BrN2O |
Molecular Weight | 320.17 g/mol |
Solubility | Soluble in organic solvents like DMSO and ethanol |
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways. For instance, compounds with similar structures have been investigated for their ability to inhibit microRNA-21, an oncogenic microRNA implicated in various cancers. This inhibition leads to enhanced apoptosis and retarded proliferation in cancer cell lines such as HeLa and U-87 MG .
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Oncogenic Pathways : By targeting microRNA pathways, it can regulate gene expression related to cell survival and proliferation.
- Induction of Apoptosis : The compound has been linked to the upregulation of PDCD4, a protein that promotes apoptosis in cancer cells .
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in cancer progression, suggesting that this compound may share this property.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Anilino-naphthalene | Aniline group on naphthalene | Anticancer properties |
4-Bromoaniline | Bromine-substituted aniline | Antimicrobial activity |
N-(4-Bromophenyl)benzamide | Brominated phenyl group attached to benzamide | Enzyme inhibition |
1-Naphthylamine | Simple naphthalene derivative | Used in dye manufacturing |
This compound stands out due to its combination of a brominated naphthalene core and an aniline substituent, enhancing its reactivity compared to simpler analogs.
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
- Study on Apoptosis Induction : A study demonstrated that this compound could enhance apoptosis in human glioblastoma cells, indicating its potential as a therapeutic agent against aggressive cancers .
- MicroRNA Inhibition Research : Another investigation revealed that derivatives of benzamides could serve as effective inhibitors of microRNA pathways, leading to reduced tumor growth rates .
- Cytotoxicity Assessment : Cytotoxicity assays have shown that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines, often outperforming standard chemotherapeutic agents like cisplatin .
Properties
CAS No. |
918948-23-9 |
---|---|
Molecular Formula |
C23H17BrN2O |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-(1-anilino-4-bromonaphthalen-2-yl)benzamide |
InChI |
InChI=1S/C23H17BrN2O/c24-20-15-21(26-23(27)16-9-3-1-4-10-16)22(19-14-8-7-13-18(19)20)25-17-11-5-2-6-12-17/h1-15,25H,(H,26,27) |
InChI Key |
LXBPHSBNKPQEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C(=C2)Br)NC4=CC=CC=C4 |
Origin of Product |
United States |
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